3-Phenylspiro[isobenzofuran-1(3H),4'-piperidine]
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Overview
Description
3-Phenylspiro[isobenzofuran-1(3H),4’-piperidine] is a chemical compound with the molecular formula C18H19NO and a molecular weight of 265.35 g/mol It is known for its unique spiro structure, which consists of a fused isobenzofuran and piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylspiro[isobenzofuran-1(3H),4’-piperidine] typically involves the reaction of isobenzofuran derivatives with piperidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where isobenzofuran-1(3H)-one is reacted with 4-bromopiperidine in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and typically requires heating to achieve the desired product.
Industrial Production Methods
Industrial production of 3-Phenylspiro[isobenzofuran-1(3H),4’-piperidine] may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Phenylspiro[isobenzofuran-1(3H),4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
3-Phenylspiro[isobenzofuran-1(3H),4’-piperidine] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 3-Phenylspiro[isobenzofuran-1(3H),4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it has been studied for its potential to interact with sigma receptors, which are involved in various cellular processes such as cell signaling and apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Tolyl)spiro[isobenzofuran-1(3H),4’-piperidine]
- 1’-Methyl-3-phenylspiro[isobenzofuran-1(3H),4’-piperidine]
- 4-[2-(Hydroxy-phenyl)-3H-spiro[isobenzofuran-1(3H),4’-piperidine]]
Uniqueness
3-Phenylspiro[isobenzofuran-1(3H),4’-piperidine] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications. Its versatility in undergoing different chemical reactions and its potential therapeutic applications further distinguish it from similar compounds .
Properties
CAS No. |
59142-94-8 |
---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
1-phenylspiro[1H-2-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C18H19NO/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(20-17)10-12-19-13-11-18/h1-9,17,19H,10-13H2 |
InChI Key |
ZFJQWOMHWFYLPD-UHFFFAOYSA-N |
SMILES |
C1CNCCC12C3=CC=CC=C3C(O2)C4=CC=CC=C4 |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3C(O2)C4=CC=CC=C4 |
Synonyms |
1,3-dihydro-3-phenylspiro(isobenzofuran-1,4-piperidine) HP 505 HP-505 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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